2-amino-N-cyclopentyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Description
Synthesis Analysis
The synthesis of thiophene derivatives involves initial reactions with different organic reagents. For instance, the synthesis of novel thiophene derivatives was achieved by reacting 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide with various reagents, leading to a series of compounds with potential antiarrhythmic, serotonin antagonist, and antianxiety activities . Similarly, derivatives of 2-amino-3-(N-cyclohexyl carboxamido)-4,5,6,7-tetrahydrobenzo(b)thiophine were prepared and evaluated for antimicrobial properties . These studies demonstrate the versatility of thiophene derivatives in synthesizing compounds with diverse biological activities.
Molecular Structure Analysis
The molecular structure of thiophene derivatives is crucial for their biological activity. For example, the crystal structure of N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide was determined using X-ray diffraction, revealing intra and intermolecular hydrogen bonds that could influence the compound's pharmacological properties . The structural features, such as the presence of amino groups and the substitution pattern on the thiophene ring, are essential for the activity of these compounds.
Chemical Reactions Analysis
Thiophene derivatives undergo various chemical reactions that lead to the formation of new compounds with potential pharmacological activities. For instance, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with arylidenemalononitriles resulted in benzothieno[2,3-d]pyrimidine derivatives . These reactions are guided by the functional groups present on the thiophene core and the reagents used, which determine the type of products formed and their potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. The synthesis and characterization of these compounds, including their spectroscopic data and elemental analysis, provide insights into their properties . The presence of substituents on the thiophene ring can affect the compound's solubility, stability, and reactivity, which in turn can influence their biological activity. For example, the allosteric activity of thiophene derivatives on the adenosine A1 receptor is affected by the substitution at the 4-position and the presence of bulky or hydrophobic substituents .
Scientific Research Applications
Synthesis and Analysis
- Azomethine derivatives of this compound, useful as precursors of biologically active compounds, have been synthesized and analyzed, showing prospects in drug development and pharmaceutical science (Chiriapkin, Kodonidi, & Larsky, 2021).
Biologically Active Derivatives
- Certain derivatives exhibit antibacterial and antifungal activities. The molecular conformation of these derivatives is influenced by intramolecular hydrogen bonding (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2005).
Chemical Reactions and Compounds Synthesis
- The compound is involved in various chemical reactions leading to novel derivatives with potential pharmacological properties. This includes the synthesis of Schiff bases showing antibacterial and anti-inflammatory activity (Narayana, Ashalatha, Raj, & Kumari, 2006).
Structure-Activity Relationship
- Studies on the structure-activity relationship have been conducted to identify leading compounds with specified pharmacological properties (Youssef, 2009).
Novel Transformation Studies
- Novel transformations in the Gewald thiophenes related to this compound have been explored for thienopyrimidine synthesis, contributing to the development of new pharmaceutical compounds (Pokhodylo, Shyyka, Savka, & Obushak, 2010).
Antitumor Activity
- Certain derivatives have demonstrated significant antitumor effects, showing promise in cancer treatment research (Ostapiuk, Frolov, & Matiychuk, 2017).
Miscellaneous Applications
- Other applications include the study of solvent-phase synthesis, antimicrobial activities, and docking studies of various derivatives, expanding the compound's utility in medicinal chemistry (Vedejs & Kongkittingam, 2000).
properties
IUPAC Name |
2-amino-N-cyclopentyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2OS/c1-9-6-7-11-12(8-9)19-14(16)13(11)15(18)17-10-4-2-3-5-10/h9-10H,2-8,16H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIHLDIUSCNHWKX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)NC3CCCC3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201133723 |
Source
|
Record name | 2-Amino-N-cyclopentyl-4,5,6,7-tetrahydro-6-methylbenzo[b]thiophene-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201133723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-cyclopentyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
CAS RN |
590376-42-4 |
Source
|
Record name | 2-Amino-N-cyclopentyl-4,5,6,7-tetrahydro-6-methylbenzo[b]thiophene-3-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=590376-42-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-N-cyclopentyl-4,5,6,7-tetrahydro-6-methylbenzo[b]thiophene-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201133723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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